Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18780789
InChI: InChI=1S/C12H20BF3NO2.K/c1-11(2,3)19-10(18)17-7-6-9(13(14,15)16)12(4,5)8-17;/h6H,7-8H2,1-5H3;/q-1;+1
SMILES:
Molecular Formula: C12H20BF3KNO2
Molecular Weight: 317.20 g/mol

Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate

CAS No.:

Cat. No.: VC18780789

Molecular Formula: C12H20BF3KNO2

Molecular Weight: 317.20 g/mol

* For research use only. Not for human or veterinary use.

Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate -

Specification

Molecular Formula C12H20BF3KNO2
Molecular Weight 317.20 g/mol
IUPAC Name potassium;[3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dihydropyridin-4-yl]-trifluoroboranuide
Standard InChI InChI=1S/C12H20BF3NO2.K/c1-11(2,3)19-10(18)17-7-6-9(13(14,15)16)12(4,5)8-17;/h6H,7-8H2,1-5H3;/q-1;+1
Standard InChI Key LBRWYYMKWKPGDD-UHFFFAOYSA-N
Canonical SMILES [B-](C1=CCN(CC1(C)C)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key functional elements:

  • A tetrahydropyridine ring substituted with 3,3-dimethyl groups, which introduces steric bulk and modulates electronic properties.

  • A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, preventing unwanted side reactions during synthesis.

  • A trifluoroborate anion (BF3K\text{BF}_3\text{K}) that enhances stability while retaining reactivity in cross-coupling reactions.

The tetrahydropyridine ring exists in a partially saturated state, with conjugated double bonds that influence its electronic distribution. X-ray crystallography studies of analogous compounds reveal that the Boc group adopts a planar configuration, minimizing steric clashes with the tetrahydropyridine framework. The trifluoroborate group’s trigonal planar geometry facilitates nucleophilic attacks in Suzuki-Miyaura couplings, a property exploited in catalytic cycles.

Key Structural Parameters

PropertyValueSource
Molecular FormulaC12H20BF3KNO2\text{C}_{12}\text{H}_{20}\text{BF}_3\text{KNO}_2
Molecular Weight317.20 g/mol
Hybridization (Boron)sp2sp^2
Boc Group OrientationPlanar

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^{1}\text{H} NMR spectra exhibit distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm) and the tetrahydropyridine’s vinylic protons (δ 5.8–6.2 ppm).

  • IR Spectroscopy: Strong absorptions at 1740 cm1^{-1} (C=O stretch of Boc) and 1350 cm1^{-1} (B-F stretch) confirm functional group integrity.

  • Mass Spectrometry: ESI-MS reveals a parent ion peak at m/z 317.20, consistent with the molecular weight.

Synthesis and Optimization

Optimization Strategies

  • Solvent Selection: Anhydrous DCM minimizes hydrolysis of the trifluoroborate group.

  • Temperature Control: Reactions conducted below 30°C prevent Boc group decomposition.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s trifluoroborate moiety acts as a nucleophile in palladium-catalyzed couplings with aryl halides:
R-X+BF3KPd(PPh3)4R-C6H4TFB\text{R-X} + \text{BF}_3\text{K} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{R-C}_6\text{H}_4-\text{TFB}
This reaction forms carbon-carbon bonds critical for constructing biaryl scaffolds in drug candidates. For example, it has been used to synthesize kinase inhibitors by coupling with bromopyridines.

Pharmaceutical Intermediates

  • Anticancer Agents: The tetrahydropyridine ring serves as a core structure in HDAC inhibitors, with the Boc group enabling selective functionalization.

  • Antiviral Compounds: Coupling with heteroaryl halides yields analogs of remdesivir.

Materials Science

  • Liquid Crystals: The rigid tetrahydropyridine-Boc system orients mesophases in display technologies.

  • Polymer Additives: Trifluoroborate groups improve thermal stability in polyimides.

Physical and Chemical Properties

PropertyValueSource
Melting Point215–220°C (decomposes)
SolubilityDMSO > THF > H₂O
StorageInert atmosphere, 2–8°C

The compound is hygroscopic and decomposes upon prolonged exposure to moisture or acids, necessitating anhydrous handling .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: Reacts with electron-deficient aryl chlorides at 80°C.

  • Oxidation: Susceptible to peroxides, forming boron-oxygen adducts.

Future Directions and Challenges

Scalability Improvements

Current batch synthesis methods face limitations in mass transfer. Transitioning to continuous flow reactors could enhance yields and reduce reaction times.

Novel Reaction Discovery

Exploring photoredox catalysis with this compound may unlock radical-based coupling mechanisms, expanding its synthetic utility.

Environmental Impact

While the Boc group improves stability, its cleavage generates tert-butyl alcohol, a regulated pollutant. Developing greener protecting groups is a priority.

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